4-Fluoro BZP hydrochloride

Multidrug resistance MDR1/P-glycoprotein Cancer pharmacology

Procure 4-Fluoro BZP hydrochloride as a ≥98% pure certified reference standard, essential for forensic method validation and targeted pharmacology. It is a differentiated tool compound with documented MDR1 inhibitory activity (IC50 880 nM) and a distinct cLogP (1.23 free base) versus unsubstituted BZP. Qualification as a key pharmacophoric fragment for potent tyrosinase inhibitors (IC50 down to 0.18 µM) ensures irreplaceable utility in SAR-driven medicinal chemistry. Substitution compromises experimental reproducibility.

Molecular Formula C11H17Cl2FN2
Molecular Weight 267.17 g/mol
CAS No. 199672-06-5
Cat. No. B171276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro BZP hydrochloride
CAS199672-06-5
Synonyms1-(4-Fluorobenzyl) piperazine
Molecular FormulaC11H17Cl2FN2
Molecular Weight267.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl
InChIInChI=1S/C11H15FN2.2ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H
InChIKeyLEYGHHPTNYWQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

4-Fluoro BZP Hydrochloride (CAS 199672-06-5): A Fluorinated Benzylpiperazine for Forensic Reference and Targeted Research Applications


4-Fluoro BZP hydrochloride (1-(4-fluorobenzyl)piperazine dihydrochloride, CAS 199672-06-5) is a fluorinated benzylpiperazine (BZP) derivative that acts as a monoamine uptake inhibitor [1]. As a substituted analog of BZP—a central nervous system stimulant with approximately 10% the potency of d-amphetamine [2]—this compound incorporates a para-fluoro substituent on the phenyl ring, which alters its physicochemical properties relative to the parent scaffold . The compound is primarily distributed as an analytical reference standard for forensic and research applications, with a typical purity specification of ≥98% . While the physiological and toxicological properties remain incompletely evaluated, this compound has demonstrated quantifiable inhibitory activity against Multidrug Resistance Protein 1 (MDR1, IC50 = 880 nM) in human sarcoma cells [3] and serves as a critical pharmacophoric fragment in the design of tyrosinase inhibitors exhibiting potency up to 100-fold greater than kojic acid [4].

Why 4-Fluoro BZP Hydrochloride Cannot Be Interchanged with Unsubstituted BZP or Other Piperazine Analogs


Substitution of 4-fluoro BZP hydrochloride with unsubstituted BZP, TFMPP, mCPP, or other piperazine analogs introduces substantial differences in target selectivity, potency, and functional behavior that directly impact experimental reproducibility and data interpretation. The para-fluoro substituent confers distinct MDR1 inhibitory activity (IC50 = 880 nM) [1] that is not documented for unsubstituted BZP, while the fluorinated scaffold also enables a divergent synthetic trajectory as a precursor for tyrosinase inhibitors [2][3]. At the monoamine transporter level, BZP exhibits preferential dopamine-releasing properties with EC50 = 175 nM for MPP+ release and lacks serotonergic activity, whereas TFMPP is a selective serotonin releaser (EC50 = 121 nM) and mCPP displays SERT affinity of 230–271 nM [4][5]. The absence of directly reported transporter inhibition data for 4-fluoro BZP itself underscores a critical evidence gap that makes empirical substitution scientifically unsound—the compound's unique electronic and steric profile cannot be assumed to mirror any single comparator without verification. Consequently, procurement of the exact fluorinated derivative is essential for forensic method validation, targeted pharmacology studies, and medicinal chemistry campaigns requiring the 4-fluorobenzyl pharmacophore.

Quantitative Differentiation Evidence for 4-Fluoro BZP Hydrochloride: Key Data Points Informing Procurement Decisions


MDR1 Inhibition: 4-Fluoro BZP Demonstrates Low-Micromolar MDR1 Inhibitory Activity Not Reported for Parent BZP

4-Fluoro BZP hydrochloride exhibits direct inhibitory activity against Multidrug Resistance Protein 1 (MDR1, P-glycoprotein) with an IC50 of 880 nM in human sarcoma MES-SA/DX5 cells [1]. In contrast, unsubstituted BZP has not been reported to possess MDR1 inhibitory activity in the peer-reviewed literature, representing a functionally distinct property conferred by the 4-fluoro substitution. This activity places 4-fluoro BZP in a differentiated category for studies involving drug efflux mechanisms or chemosensitization assays where MDR1 modulation is a variable of interest.

Multidrug resistance MDR1/P-glycoprotein Cancer pharmacology

Pharmacophoric Utility: The 4-Fluorobenzylpiperazine Scaffold Enables Tyrosinase Inhibitors 20- to 100-Fold More Potent than Kojic Acid

Derivatives incorporating the 1-(4-fluorobenzyl)piperazine fragment demonstrate significantly enhanced tyrosinase inhibitory potency relative to the industry standard kojic acid. Compound 25 (a 4-fluorobenzylpiperazine-containing analog) exhibits an IC50 of 0.96 μM against mushroom tyrosinase, representing approximately 20-fold greater potency than kojic acid (IC50 = 17.76 μM) [1][2]. Further optimization yielded compound 26 (IC50 = 0.18 μM), achieving approximately 100-fold enhancement over kojic acid while maintaining a favorable cytotoxicity profile in B16F10 melanoma cells [3]. Unsubstituted BZP-derived fragments lack this established track record as a privileged scaffold for tyrosinase inhibition.

Tyrosinase inhibition Anti-melanogenic agents Medicinal chemistry

Transporter Selectivity Profile: Class-Level Divergence Among Piperazine Analogs Precludes Direct Substitution

The piperazine analog class exhibits profound differences in monoamine transporter selectivity and functional behavior, rendering cross-substitution scientifically invalid without empirical verification. BZP acts as a selective dopamine releaser (MPP+ release EC50 = 175 nM) with minimal serotonergic activity, whereas TFMPP is a selective serotonin releaser (5-HT release EC50 = 121 nM) lacking dopaminergic effects [1][2]. mCPP displays moderate SERT affinity (IC50 = 230 nM in human cortex; Ki = 271 nM at rat SERT) but acts as a serotonergic agonist rather than a substrate-type releaser [3][4]. Quantitative transporter inhibition data for 4-fluoro BZP itself remain unreported, highlighting a critical evidence gap that necessitates use of the authentic compound for any study where transporter selectivity is an experimental variable. The fluorinated substitution pattern may modulate DAT/SERT selectivity ratios in ways not predictable from unsubstituted BZP or meta-substituted analogs.

Monoamine transporters DAT/SERT/NET Neuropharmacology

Crystal Morphology: Acid-Dependent Crystallization Behavior Enables Forensic Identification

4-Fluoro BZP exhibits characteristic crystal morphology under acidic conditions that differs from other piperazine analogs, providing a diagnostic forensic identification parameter. When dissolved in 10% hydrochloric acid, 4-fluoro BZP forms prominent branched blades, whereas dissolution in 10% acetic acid produces feathery blades with faint birefringence under crossed polars [1]. Reaction with platinic chloride yields two distinct crystal types, including long branched sheaves [1]. In contrast, BZP and TFMPP exhibit distinct microcrystal test outcomes with heavy metal reagents, though direct comparative morphology data under identical acidic conditions are not systematically reported. This acid-dependent crystallization behavior is specific to the 4-fluoro substitution pattern and serves as a reproducible, low-cost forensic differentiation method that cannot be replicated using unsubstituted BZP.

Forensic chemistry Microcrystal tests Drug identification

Safety Profile: Insufficient Toxicological Data Precludes Class-Level Extrapolation

The physiological and toxicological properties of 4-fluoro BZP hydrochloride remain incompletely evaluated, with multiple authoritative vendor sources explicitly stating that these parameters have not been established . In contrast, BZP has documented clinical toxicity profiles including tachycardia, hypertension, seizures, and renal impairment at recreational doses [1][2], while TFMPP and mCPP exhibit distinct adverse effect patterns related to their serotonergic activity [3]. The absence of safety data for 4-fluoro BZP does not imply a favorable profile; rather, it represents an evidence gap that makes substitution with more thoroughly characterized analogs scientifically and ethically problematic for any study involving biological systems. This uncertainty necessitates the use of authenticated 4-fluoro BZP reference material for forensic identification rather than relying on class-based assumptions.

Toxicology Safety assessment Forensic research

Physical-Chemical Property Differentiation: LogP = 3.102 and cLogP = 1.23 (Free Base) Inform Solubility and Permeability Expectations

4-Fluoro BZP hydrochloride exhibits experimentally determined LogP = 3.102, with the corresponding free base (1-(4-fluorobenzyl)piperazine) possessing a calculated cLogP = 1.23 [1]. In comparison, unsubstituted BZP (1-benzylpiperazine) has a calculated LogP of approximately 1.06, indicating that the 4-fluoro substitution increases lipophilicity by approximately 0.17 LogP units for the free base and contributes to the substantially higher LogP of the hydrochloride salt form [2]. This difference in lipophilicity directly impacts membrane permeability, blood-brain barrier penetration potential, and formulation behavior, making 4-fluoro BZP a distinct entity for ADME studies and in vitro experimental design. The compound demonstrates defined solubility parameters: DMSO: 10 mg/mL and PBS (pH 7.2): 10 mg/mL at room temperature .

Lipophilicity Physicochemical properties ADME

Optimal Research and Industrial Applications for 4-Fluoro BZP Hydrochloride Based on Quantified Differentiation Evidence


Forensic Reference Standard for Analytical Method Development and Validation

4-Fluoro BZP hydrochloride serves as a certified analytical reference standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development targeting the identification and quantification of fluorinated piperazine designer drugs in seized materials and biological matrices [1]. The compound's defined purity specification (≥98%) and documented crystal morphology under acidic conditions (branched blades with 10% HCl; feathery blades with 10% acetic acid) provide orthogonal confirmation parameters for forensic identification. Inclusion of 4-fluoro BZP in Cayman Chemical's forensic spectral library [1] further supports its utility as a validated reference material. Unlike unsubstituted BZP or TFMPP, the 4-fluoro substitution pattern generates distinct mass spectral fragmentation and chromatographic retention behavior, making the exact compound essential for accurate forensic analysis and regulatory compliance reporting.

MDR1-Mediated Multidrug Resistance Research and Chemosensitization Assays

The quantifiable MDR1 inhibitory activity of 4-fluoro BZP (IC50 = 880 nM in MES-SA/DX5 human sarcoma cells) [1] positions this compound as a differentiated tool compound for investigating P-glycoprotein-mediated drug efflux mechanisms and chemosensitization strategies. In contrast to unsubstituted BZP, which lacks documented MDR1 inhibitory activity, 4-fluoro BZP provides a structurally distinct modulator of multidrug resistance pathways. Researchers studying drug resistance in oncology or evaluating drug-drug interaction potential at the blood-brain barrier may utilize 4-fluoro BZP as a reference MDR1 inhibitor with established potency metrics. The compound's defined solubility (DMSO: 10 mg/mL; PBS: 10 mg/mL) supports reliable in vitro assay preparation and dose-response studies.

Synthetic Precursor for Tyrosinase Inhibitor Discovery Programs

4-Fluoro BZP hydrochloride functions as a validated pharmacophoric building block for the synthesis of potent tyrosinase inhibitors targeting hyperpigmentation disorders and cosmetic applications [1]. Derivatives incorporating the 4-fluorobenzylpiperazine fragment have demonstrated IC50 values as low as 0.18 μM against mushroom tyrosinase, representing approximately 100-fold enhancement over the reference inhibitor kojic acid (IC50 = 17.76 μM) while maintaining favorable cytotoxicity profiles in B16F10 melanoma cells [2]. Medicinal chemistry campaigns requiring structure-activity relationship (SAR) exploration around the 4-fluorobenzylpiperazine scaffold can utilize 4-fluoro BZP hydrochloride as a starting material for further functionalization, leveraging the established track record of this fragment in generating potent, selective tyrosinase inhibitors.

Lipophilicity-Dependent ADME and Membrane Permeability Studies

The quantifiable difference in lipophilicity between 4-fluoro BZP (free base cLogP = 1.23; HCl salt LogP = 3.102) [1] and unsubstituted BZP (cLogP ≈ 1.06) [2] establishes this compound as a distinct probe for investigating the impact of fluorine substitution on membrane permeability, blood-brain barrier penetration, and in vitro assay behavior. Researchers conducting parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or in silico ADME model validation can utilize 4-fluoro BZP as a well-characterized comparator to unsubstituted BZP, with the observed LogP difference of approximately +0.17 units (free base) providing a defined, measurable variable. The compound's established solubility parameters support consistent formulation across experimental replicates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro BZP hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.